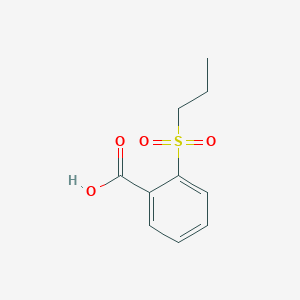

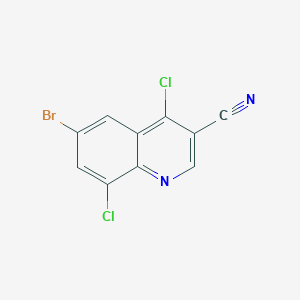

6-Bromo-4,8-dichloroquinoline-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-4,8-dichloroquinoline-3-carbonitrile is a halogenated quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the synthesis and reactivity of similar bromo- and chloro-quinoline derivatives have been explored, indicating the potential utility of such compounds in the development of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of halogenated quinolines, such as 6-bromo-4-methylquinolin-2(1H)-one, involves a condensation reaction followed by a cyclization process known as the Knorr reaction. The optimization of these reactions can lead to significant yields, as demonstrated in the preparation of 6-bromo-2-chloro-4-methylquinoline with an overall yield of 48% from 4-bromoaniline . Similarly, the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles involves a Cu-catalyzed reaction of bromophenyl-indoles with propanedinitrile, showcasing the versatility of halogenated quinolines in cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of halogenated quinolines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For instance, the introduction of bromine and chlorine atoms can enhance the electrophilic nature of the quinoline ring, facilitating further chemical transformations. The confirmation of such structures is typically achieved through spectroscopic methods such as 1H NMR, as seen in the structural elucidation of 6-bromoquinolin-4-ol and 6-bromo-4-iodoquinoline .

Chemical Reactions Analysis

Halogenated quinolines can undergo a variety of chemical reactions, including interactions with nucleophiles. For example, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with different nucleophilic reagents to yield a range of substituted quinazolines . The reactivity of 6-methylchromone-3-carbonitrile with nucleophiles leads to the formation of diverse heterocyclic systems, indicating that similar reactivity might be expected from this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated quinolines are influenced by the presence of halogen atoms and the nitrile group. These substituents can affect the molecule's boiling point, melting point, solubility, and stability. The electronic properties, such as the dipole moment and electron affinity, are also altered, which can impact the compound's reactivity and interaction with biological targets. The specific properties of this compound would need to be determined experimentally, but insights can be drawn from related compounds discussed in the literature .

科学的研究の応用

Optoelectronic Applications

A study by Irfan et al. (2020) focuses on the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including compounds structurally related to 6-Bromo-4,8-dichloroquinoline-3-carbonitrile. Through density functional theory (DFT) and time-dependent DFT, they found these compounds exhibit promising multifunctional material properties, indicating potential applications in optoelectronics and as efficient charge transport materials. This research underscores the significance of such compounds in developing new materials with specialized electronic and optical functionalities (Irfan et al., 2020).

Synthetic Methodologies

Research by Mekheimer et al. (2008) elaborates on the synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones, starting from 2,4-dichloroquinoline-3-carbonitrile, showcasing the compound's utility in constructing complex heterocyclic structures. This highlights the role of this compound derivatives in facilitating the synthesis of novel organic compounds with potential pharmaceutical applications (Mekheimer et al., 2008).

Chemical Transformations and Reactivity

A study conducted by Ibrahim and El-Gohary (2016) investigated the chemical reactivity of 6-methylchromone-3-carbonitrile under various nucleophilic conditions, providing insights into the reactivity patterns and potential chemical transformations of structurally related compounds. Such research contributes to understanding the fundamental chemical behavior of this compound and its derivatives, laying the groundwork for developing new synthetic routes and reactions (Ibrahim & El-Gohary, 2016).

Advanced Material Synthesis

The work by Rahman et al. (2002) on synthesizing 1,4,8,11-Tetrabromo-5bα,6,12bα,13-tetrahydropentaleno[1,2-b:4,5-b′]diquinoline, a compound with a complex structure related to this compound, demonstrates the application of such compounds in creating new materials capable of efficient lattice inclusion for small solvent molecules. This research indicates the potential for developing novel materials with specific inclusion capabilities for use in various industrial and scientific applications (Rahman et al., 2002).

Safety and Hazards

The safety information available indicates that 6-Bromo-4,8-dichloroquinoline-3-carbonitrile is non-combustible, acutely toxic, and can cause chronic effects . It is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

6-bromo-4,8-dichloroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3BrCl2N2/c11-6-1-7-9(13)5(3-14)4-15-10(7)8(12)2-6/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUYJGKSUKENAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3BrCl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640758 |

Source

|

| Record name | 6-Bromo-4,8-dichloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886362-77-2 |

Source

|

| Record name | 6-Bromo-4,8-dichloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d]oxazol-2-yl)piperidin-3-ol](/img/structure/B1291176.png)

![DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B1291185.png)

![tert-butyl N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1291201.png)